What are the physical and chemical properties of N-Benzoyladenosine?
What are the physical and chemical properties of N-Benzoyladenosine?
Physicochemical Profile, Synthetic Utility, and Stability Mechanisms[1][2]
Executive Summary
N⁶-Benzoyladenosine (Bz-A) serves as a cornerstone intermediate in nucleic acid chemistry.[1][2] Its primary utility lies in the protection of the exocyclic amine of adenine during oligonucleotide synthesis. Without this protection, the highly nucleophilic N⁶-amine would participate in side reactions during phosphoramidite coupling, leading to branching and chain termination.[1]
This guide moves beyond basic data sheets to analyze the causality behind its properties: why the benzoyl group induces specific spectral shifts, how transient silylation dictates synthetic yield, and the mechanistic tension between amide stability and glycosidic bond cleavage.
Molecular Identity & Structural Characterization[1][2]
The benzoyl modification alters the electron density of the purine ring, significantly impacting the molecule's solubility and spectroscopic signature compared to native adenosine.
Table 1: Molecular Specifications
| Parameter | Specification |
| IUPAC Name | N-(9-β-D-ribofuranosyl-9H-purin-6-yl)benzamide |
| Common Name | N⁶-Benzoyladenosine |
| CAS Registry Number | 4546-55-8 |
| Molecular Formula | C₁₇H₁₇N₅O₅ |
| Molecular Weight | 371.35 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (Predicted) | ~7.87 (Amide N-H acidity); Protonation at N1/N7 occurs < pH 4 |
Spectroscopic Signature (NMR & UV)
-
¹H NMR (DMSO-d₆): Distinctive multiplet at 7.5–8.1 ppm corresponding to the 5 protons of the benzoyl phenyl ring.[2] The anomeric proton (H-1') typically appears as a doublet around 6.0 ppm .[1][2] The H-8 and H-2 purine protons are deshielded relative to adenosine due to the electron-withdrawing benzoyl group.[1][2]
-
UV-Vis Absorption:
-
Adenosine
: ~260 nm.[2] -
N⁶-Benzoyladenosine
: 279–280 nm .[1][2] -
Mechanism:[1][2][3][4][5][6] The conjugation of the benzoyl group with the purine
-system lowers the energy gap for transitions, resulting in a bathochromic (red) shift . This shift is a critical quality control marker during synthesis.
-
Physical Properties & Solubility Profile
Understanding the solubility landscape is vital for process chemistry, particularly when selecting solvents for phosphoramidite formation (which requires anhydrous conditions).
Table 2: Solubility & Thermal Properties
| Solvent | Solubility Rating | Process Implication |
| Water | Low (< 1 mg/mL) | Ideal for precipitation/crystallization during workup.[1][2] |
| DMSO | High (> 50 mg/mL) | Suitable for biological assays and stock solutions.[2] |
| DMF | High | Preferred solvent for subsequent chemical modifications.[2] |
| Ethanol | Moderate | Used for recrystallization (often as EtOH/Water mix).[2] |
| Melting Point | 141–145 °C | Sharp range indicates high purity; broad range implies hydration or impurities.[2] |
Chemical Stability & Reactivity[1][2]
The utility of N⁶-Benzoyladenosine relies on a delicate balance: the protecting group must be stable enough to survive DNA synthesis cycles but labile enough to be removed during final deprotection.[7]
4.1 Amide Stability (Deprotection)
The N⁶-benzoyl amide bond is resistant to the mild acids used for detritylation (e.g., TCA in DCM) and the oxidizers (Iodine/THF) used in the phosphoramidite cycle.
-
Deprotection Mechanism: Nucleophilic attack by ammonia or methylamine at the carbonyl carbon.
-
Standard Protocol: Concentrated NH₄OH at 55°C for 6–12 hours (or RT for 24h).
4.2 Glycosidic Bond Stability (Depurination Risk)
A critical risk in acidic conditions is depurination (cleavage of the N9-C1' bond).[1][2]
-
Mechanism: Protonation of the purine ring (specifically at N7) weakens the glycosidic bond.[3]
-
Comparison: The benzoyl group exerts an electron-withdrawing effect, which reduces the basicity of the ring nitrogens compared to native adenosine. This makes N⁶-Bz-A more stable against acid-catalyzed depurination than N⁶-Acetyl adenosine, but less stable than some specialized protecting groups like phenoxyacetyl (Pac).[1][2]
Figure 1: Mechanism of Acid-Catalyzed Depurination.[1][2] The benzoyl group mitigates this risk by reducing electron density at N7.
Synthesis Protocol: The Transient Protection Method
Direct benzoylation of adenosine often leads to unwanted esterification of the 2', 3', and 5' hydroxyl groups. The Transient Protection strategy uses Trimethylsilyl chloride (TMS-Cl) to temporarily mask the hydroxyls, allowing selective N-benzoylation.[1][2]
Protocol Workflow
-
Silylation: React Adenosine with TMS-Cl in Pyridine.
-
Acylation: Add Benzoyl Chloride (BzCl) to the same pot.
-
Hydrolysis: Treat with dilute ammonia to remove silyl ethers and any transient O-benzoyl esters, leaving the stable N-benzoyl amide intact.[1][2]
Step-by-Step Methodology:
-
Setup: Dry Adenosine (10 mmol) is suspended in anhydrous Pyridine (50 mL) under Argon.
-
Transient Protection: Cool to 0°C. Add TMS-Cl (5 equiv.) dropwise. Allow to warm to RT and stir for 2 hours. Observation: The suspension will clear as the lipophilic silyl derivative forms.
-
Benzoylation: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv.) dropwise. Stir for 2 hours.
-
Quench & Workup: Cool to 0°C. Add cold water (10 mL) followed by concentrated NH₄OH (10 mL). Stir for 30 mins (cleaves TMS and O-Bz).
-
Isolation: Concentrate in vacuo to an oil. Triturate with water to precipitate the product.[6] Filter and recrystallize from Ethanol/Water.[1][2]
Figure 2: Transient Protection Synthesis Workflow.[1][2] This route ensures high regioselectivity for the N6 position.
Applications in Research & Development
6.1 Oligonucleotide Synthesis
N⁶-Benzoyladenosine is the precursor for N⁶-Benzoyl-5'-O-DMT-Adenosine-3'-phosphoramidite .[1][2]
-
Role: It prevents the exocyclic amine from reacting with the activated phosphoramidite during the coupling step.
-
Deprotection: Post-synthesis, the benzoyl group is removed during the final cleavage step, regenerating the natural adenosine base.
6.2 Biological Activity
While primarily a synthetic intermediate, N⁶-Bz-A exhibits biological activity as a selective Adenosine Receptor Agonist .[1][2]
-
Receptor Affinity: It shows affinity for A₁ and A₃ adenosine receptors.[1][2]
-
Mechanism: The bulky benzoyl group alters the binding pocket fit, often increasing selectivity compared to adenosine, though with generally lower potency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11728391, N6-Benzoyladenosine.[1][2] Retrieved from .[1][2]
- TiGs (2025).Transient Protection Strategies in Nucleoside Chemistry.
-
ChemicalBook. N-Benzoyladenosine Properties and Synthesis. Retrieved from .[1][2]
-
BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from .[1][2]
-
ResearchGate. Influence of N7 Protonation on the Mechanism of N-Glycosidic Bond Hydrolysis. Retrieved from .
Sources
- 1. CAS 4546-55-8: N6-Benzoyladenosine | CymitQuimica [cymitquimica.com]
- 2. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 6. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
